2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound that features both imidazole and thiadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of 2-mercapto-1-methylimidazole with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF for deprotonation followed by the addition of electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 2-(1-Methyl-1H-imidazol-2-yl)thiazole
- 2-(1-Methyl-1H-imidazol-2-yl)benzothiazole
Uniqueness
2-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of both trifluoromethyl and thiadiazole groups, which confer distinct electronic properties and biological activities. This makes it a valuable compound for drug development and material science .
Properties
CAS No. |
62616-83-5 |
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Molecular Formula |
C7H5F3N4S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H5F3N4S2/c1-14-3-2-11-5(14)16-6-13-12-4(15-6)7(8,9)10/h2-3H,1H3 |
InChI Key |
LTQWENHVIZLJII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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